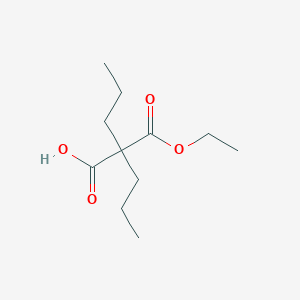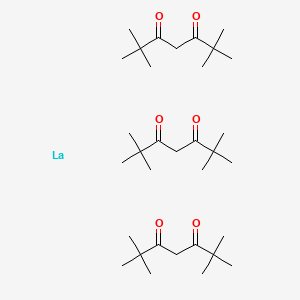
2-Amino-3-sulfopropanoic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteic acid monohydrate: is a sulfur-containing amino acid derivative with the chemical formula C3H9NO6S . It is an oxidation product of L-Cysteine and is characterized by its amino and carboxyl functional groups. This compound is known for its role in various biological processes and is used in scientific research for its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Cysteic acid monohydrate can be synthesized through the oxidation of L-Cysteine . One common method involves dissolving L-Cystine in dilute hydrochloric acid, followed by the addition of bromine. The reaction solution is heated to about 60°C, and the resulting solution is evaporated under reduced pressure. The residue is then dissolved in distilled water, filtered, and crystallized to obtain L-Cysteic acid monohydrate .
Industrial Production Methods: In industrial settings, the production of L-Cysteic acid monohydrate involves similar oxidation processes, often scaled up to accommodate larger quantities. The use of controlled reaction conditions and purification steps ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: L-Cysteic acid monohydrate undergoes various chemical reactions, including:
Oxidation: It is formed by the oxidation of L-Cysteine.
Reduction: It can be reduced back to L-Cysteine under specific conditions.
Substitution: The sulfonic acid group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Typically, reactions are carried out in aqueous solutions at controlled temperatures.
Major Products:
Oxidation: L-Cysteic acid monohydrate.
Reduction: L-Cysteine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
L-Cysteic acid monohydrate has a wide range of applications in scientific research:
Chemistry: Used as an internal standard for amino acid analysis.
Biology: Acts as a competitive inhibitor in bacterial aspartate:alanine antiporter systems and is used in studies of excitatory amino acids in the brain.
Medicine: Investigated for its potential anticonvulsant properties and its role in neurotransmitter systems.
Industry: Utilized in the development of monomeric surfactants.
Mechanism of Action
The mechanism of action of L-Cysteic acid monohydrate involves its interaction with various molecular targets:
Metabotropic Glutamate Receptors (mGluRs): It acts as an agonist at several rat mGluRs, influencing neurotransmitter systems.
AspartateAlanine Antiporter: Functions as a competitive inhibitor, affecting the exchange of aspartate in bacterial systems.
Comparison with Similar Compounds
L-Cysteic acid monohydrate is unique compared to other similar compounds due to its specific functional groups and biological activity. Similar compounds include:
Cysteine Sulfinic Acid: Another oxidation product of L-Cysteine, but with different biological activities.
Taurine: A derivative of cysteine with a sulfonic acid group, known for its role in bile salt formation and as a neurotransmitter.
Homocysteic Acid: Similar in structure but with distinct physiological effects.
Properties
IUPAC Name |
2-amino-3-sulfopropanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S.H2O/c4-2(3(5)6)1-10(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPIXZZGBZWHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B13397779.png)

![6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine](/img/structure/B13397810.png)


![disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate](/img/structure/B13397833.png)





![[3-Benzoyloxy-5-(6-chloropurin-9-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13397872.png)
![2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate](/img/structure/B13397876.png)
![3-(4-Hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one](/img/structure/B13397878.png)
